Acétate de tétraéthylammonium

Vue d'ensemble

Description

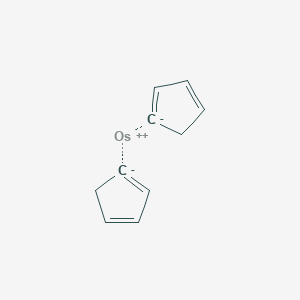

Le tétraéthylammonium est un cation ammonium quaternaire de formule chimique C8H20N+ . Il se compose de quatre groupes éthyles liés à un atome d'azote central. Ce composé est couramment utilisé dans les laboratoires de recherche pour préparer des sels lipophiles d'anions inorganiques . Il est connu pour sa capacité à bloquer les canaux potassiques, ce qui en fait un outil précieux dans la recherche pharmacologique .

Applications De Recherche Scientifique

Tetraethylammonium has a wide range of applications in scientific research:

Chemistry: Used as a counterion to prepare lipophilic salts of inorganic anions.

Biology: Acts as a blocker of potassium channels, making it useful in studies of ion channel function.

Medicine: Investigated for its potential as a vasodilator due to its ability to block autonomic ganglia.

Industry: Used in the synthesis of high-silica zeolites and as a template for micropore formation in zeolites.

Mécanisme D'action

Target of Action

Tetraethylammonium (TEA) is a quaternary ammonium cation . The primary targets of Tetraethylammonium acetate are autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in the transmission of signals in the nervous system and the regulation of various physiological processes.

Mode of Action

Tetraethylammonium acetate interacts with its targets by blocking them . This blocking action inhibits the normal functioning of the targets, leading to changes in the transmission of signals in the nervous system and other physiological processes. For instance, by blocking autonomic ganglia, Tetraethylammonium acetate prevents signals carrying vasoconstrictor impulses from proceeding .

Pharmacokinetics

The compound’s positive charge and lipophilic nature suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of Tetraethylammonium acetate’s action depend on the specific targets and pathways it affects. For example, by blocking autonomic ganglia, the compound can cause vasodilation, leading to a decrease in blood pressure . The compound is primarily used as a research agent to block selective potassium channels .

Analyse Biochimique

Biochemical Properties

Tetraethylammonium acetate plays a significant role in biochemical reactions, particularly as a catalyst and inhibitor. It interacts with enzymes such as acetylcholinesterase and proteins involved in ion transport. The compound inhibits potassium channels, which affects the flow of potassium ions across cell membranes . This inhibition is crucial in studying the function of ion channels and their role in various physiological processes.

Cellular Effects

Tetraethylammonium acetate has profound effects on different cell types and cellular processes. It influences cell function by modulating ion channels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis in HeLa cells by inhibiting Bcl-2 and Bax expression, increasing reactive oxygen species production, and upregulating p53 and p21 proteins . These effects highlight its potential in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of tetraethylammonium acetate involves its interaction with ion channels and receptors. It blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blockade prevents the transmission of signals that regulate various physiological functions, leading to its vasodilatory effects. Additionally, tetraethylammonium acetate can inhibit enzyme activity, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetraethylammonium acetate change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that tetraethylammonium acetate can have sustained effects on cellular function, particularly in inhibiting ion channels and affecting cell viability . These temporal effects are essential for understanding its potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of tetraethylammonium acetate vary with different dosages in animal models. At low doses, it can effectively inhibit ion channels without causing significant toxicity. At high doses, it can lead to adverse effects such as neurotoxicity and cardiovascular issues . These dosage-dependent effects are crucial for determining the safe and effective use of tetraethylammonium acetate in research and potential therapeutic applications.

Metabolic Pathways

Tetraethylammonium acetate is involved in various metabolic pathways, particularly those related to ion transport and cellular metabolism. It interacts with enzymes such as acetyl-CoA synthetase, which plays a role in the synthesis of acetyl-CoA from acetate . This interaction affects metabolic flux and the levels of metabolites involved in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, tetraethylammonium acetate is transported and distributed through specific transporters and binding proteins. It can selectively permeate membranes, such as those used in transport membranes for carbon dioxide . This selective permeability is essential for its function in biochemical research and potential therapeutic applications.

Subcellular Localization

Tetraethylammonium acetate is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles, such as mitochondria, where it influences cellular metabolism and ion transport . Understanding its subcellular localization is crucial for elucidating its mechanisms of action and potential therapeutic targets.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Les sels halogénures de tétraéthylammonium peuvent être préparés par réaction de la triéthylamine avec un halogénure d'éthyle. Par exemple, la préparation de l'iodure de tétraéthylammonium implique la réaction de la triéthylamine avec l'iodure d'éthyle . Une autre méthode courante est la réaction de métathèse salée, où le bromure de tétraéthylammonium est mélangé à du perchlorate de sodium dans l'eau pour produire du perchlorate de tétraéthylammonium .

Méthodes de production industrielle

Dans les milieux industriels, les sels de tétraéthylammonium sont souvent produits par des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de la catalyse par transfert de phase est courante dans la production industrielle pour faciliter le transfert des ions entre les phases aqueuses et organiques .

Analyse Des Réactions Chimiques

Types de réactions

Le tétraéthylammonium subit diverses réactions chimiques, notamment :

Réactions de substitution : Le tétraéthylammonium peut participer à des réactions de substitution où l'un de ses groupes éthyles est remplacé par un autre groupe.

Réactions de métathèse : Il est souvent impliqué dans des réactions de métathèse salée pour produire différents sels de tétraéthylammonium.

Réactifs et conditions courants

Halogénures d'éthyle : Utilisés dans la synthèse des halogénures de tétraéthylammonium.

Perchlorate de sodium : Utilisé dans la préparation du perchlorate de tétraéthylammonium.

Principaux produits

Iodure de tétraéthylammonium : Produit de la réaction de la triéthylamine avec l'iodure d'éthyle.

Perchlorate de tétraéthylammonium : Produit de la réaction du bromure de tétraéthylammonium avec le perchlorate de sodium.

Applications de la recherche scientifique

Le tétraéthylammonium a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme contre-ion pour préparer des sels lipophiles d'anions inorganiques.

Médecine : Étudié pour son potentiel de vasodilatateur en raison de sa capacité à bloquer les ganglions autonomes.

Mécanisme d'action

Le tétraéthylammonium exerce ses effets en bloquant les canaux potassiques, en particulier les canaux potassiques activés par le calcium et la tension, ainsi que les récepteurs nicotiniques de l'acétylcholine . Ce blocage empêche le flux d'ions potassium, ce qui peut affecter divers processus physiologiques, notamment la contraction musculaire et la neurotransmission .

Comparaison Avec Des Composés Similaires

Composés similaires

Tétrabutylammonium : Similaire au tétraéthylammonium, mais avec des groupes butyle au lieu de groupes éthyles.

Tétraméthylammonium : Contient des groupes méthyle au lieu de groupes éthyles et est utilisé dans des applications similaires.

Unicité

Le tétraéthylammonium est unique en raison de son équilibre entre la lipophilie et les propriétés de cristallisation. Il est moins lipohile que le tétrabutylammonium, ce qui le rend plus adapté à certaines applications où la cristallisation est importante .

Propriétés

Key on ui mechanism of action |

Tetraethylammonium's mechanism of action is still being investigated, but it is known that it blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors. |

|---|---|

Numéro CAS |

1185-59-7 |

Formule moléculaire |

C8H20N+ |

Poids moléculaire |

130.25 g/mol |

Nom IUPAC |

tetraethylazanium |

InChI |

InChI=1S/C8H20N/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1 |

Clé InChI |

CBXCPBUEXACCNR-UHFFFAOYSA-N |

SMILES |

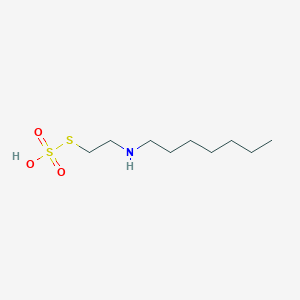

CC[N+](CC)(CC)CC.CC(=O)[O-] |

SMILES canonique |

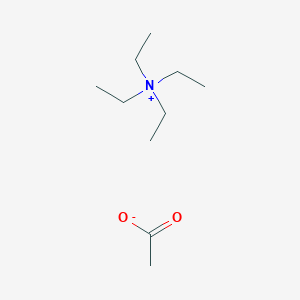

CC[N+](CC)(CC)CC |

Key on ui other cas no. |

1185-59-7 |

Pictogrammes |

Irritant |

Numéros CAS associés |

56-34-8 (chloride) 68-05-3 (iodide) 71-91-0 (bromide) 77-98-5 (hydroxide) |

Solubilité |

Soluble in water. |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.